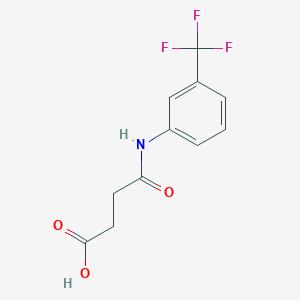

N-(3-Trifluoromethyl-phenyl)-succinamic acid

Description

Properties

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAUUCITWNACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308427 | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-93-3 | |

| Record name | NSC203940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a valuable intermediate in medicinal chemistry and drug development. The trifluoromethylphenyl moiety is a key pharmacophore that can enhance metabolic stability and binding affinity. This document details the underlying chemical principles, a robust and reproducible synthesis protocol, and the necessary characterization for product validation. The information presented herein is curated to empower researchers with the knowledge to confidently synthesize and utilize this compound in their research endeavors.

Introduction: The Significance of this compound

This compound, also known as 4-oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid, is a carboxylic acid derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the trifluoromethyl group (-CF3) on the phenyl ring is of particular importance. This electron-withdrawing group can significantly alter the physicochemical properties of a molecule, often leading to increased lipophilicity, improved metabolic stability, and enhanced binding interactions with biological targets. The succinamic acid portion provides a handle for further chemical modifications, making it a key intermediate for the construction of diverse molecular architectures.

This guide will focus on the most direct and efficient synthetic route to this compound: the acylation of 3-(trifluoromethyl)aniline with succinic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the analytical techniques required to ensure the identity and purity of the final product.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is primarily achieved through a nucleophilic acyl substitution reaction. This class of reactions is fundamental in organic chemistry and involves the attack of a nucleophile on the carbonyl carbon of an acyl derivative, leading to the substitution of a leaving group.

In this specific synthesis, the nucleophile is the nitrogen atom of 3-(trifluoromethyl)aniline, and the electrophile is one of the carbonyl carbons of succinic anhydride. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl carbon and the ring oxygen is cleaved, resulting in the opening of the anhydride ring.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the newly formed carboxylate anion, yielding the final this compound product.

This reaction is typically carried out in an aprotic solvent, such as toluene or chloroform, to prevent competing reactions with the solvent.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of the starting materials and the final product is crucial for a successful synthesis and purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 98-16-8 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |

| This compound | C₁₁H₁₀F₃NO₃ | 261.20 | 15386-93-3[2] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-arylsuccinamic acids and is optimized for the preparation of this compound.[1]

4.1. Materials and Reagents

-

3-(Trifluoromethyl)aniline (≥98%)

-

Succinic anhydride (≥99%)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), dilute solution

-

Ethanol (for recrystallization)

-

Deionized water

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

4.3. Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve succinic anhydride (0.01 mol) in 25 mL of anhydrous toluene.

-

Addition of Aniline: In a separate beaker, prepare a solution of 3-(trifluoromethyl)aniline (0.01 mol) in 20 mL of anhydrous toluene. Transfer this solution to a dropping funnel.

-

Reaction: With constant stirring, add the 3-(trifluoromethyl)aniline solution dropwise to the succinic anhydride solution at room temperature.

-

Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath for an additional hour.

-

Workup: Treat the reaction mixture with dilute hydrochloric acid to neutralize any unreacted 3-(trifluoromethyl)aniline.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any remaining succinic anhydride and succinic acid.

-

Drying: Dry the crude product in a vacuum oven.

4.4. Purification

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain a purified, crystalline product. The purity of the compound should be checked by measuring its melting point and by spectroscopic analysis.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring, the methylene protons of the succinyl chain, and the amide and carboxylic acid protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic ring (including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling), and the methylene carbons of the succinyl chain.

5.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

N-H stretching of the amide.

-

C=O stretching of the amide and carboxylic acid.

-

C-F stretching of the trifluoromethyl group.

-

O-H stretching of the carboxylic acid.

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (261.20 g/mol ).

Safety Considerations

-

3-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Succinic anhydride: This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

Toluene: This is a flammable and volatile solvent. Use in a well-ventilated area and away from ignition sources.

-

Hydrochloric acid: This is a corrosive acid. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of this compound via the acylation of 3-(trifluoromethyl)aniline with succinic anhydride is a straightforward and efficient method for producing this valuable chemical intermediate. This guide provides a comprehensive framework, from the underlying reaction mechanism to a detailed experimental protocol and necessary characterization techniques. By following the procedures outlined in this document, researchers can reliably synthesize and validate this compound, enabling its application in a wide range of drug discovery and development projects.

Visualizations

Synthesis Pathway

Caption: The synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Gowda, B. T., Saraswathi, B. S., Foro, S., & Fuess, H. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o636. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 16). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Trifluoromethyl-phenyl)-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which the edifice of a successful therapeutic agent is built, governing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed exploration of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a molecule of interest due to the prevalence of the trifluoromethylphenyl amide moiety in numerous bioactive compounds. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established scientific principles to offer a robust predictive profile and detailed experimental methodologies. As Senior Application Scientists, our goal is to equip fellow researchers with the foundational knowledge and practical tools necessary to advance their work with this and similar chemical entities.

Molecular Identity and Structure

This compound is a derivative of succinic acid and 3-(trifluoromethyl)aniline. The presence of both a carboxylic acid and an amide functional group imparts a dual hydrophilic and lipophilic character to the molecule. The trifluoromethyl group, a common substituent in medicinal chemistry, is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[1] |

| CAS Number | 15386-93-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[1] |

| Molecular Weight | 261.20 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | PubChem[1] |

| InChI Key | RDBAUUCITWNACL-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of N-aryl succinamic acids is a well-established chemical transformation. A common and efficient method involves the reaction of an appropriate aniline with succinic anhydride.[2][3] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

General Synthesis Protocol

The following is a plausible and adaptable protocol for the synthesis of this compound.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution of Reactants: Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as toluene. In a separate flask, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in the same solvent.

-

Reaction: Slowly add the 3-(trifluoromethyl)aniline solution to the succinic anhydride solution with constant stirring at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, treat the mixture with dilute hydrochloric acid to quench the reaction and remove any unreacted 3-(trifluoromethyl)aniline. The solid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

-

Characterization: The purity and identity of the final compound should be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable insights into the physicochemical properties of a molecule. The following properties for this compound have been predicted using established algorithms and are presented alongside a discussion of the likely influence of its structural features.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Melting Point (°C) | 160-180 | Based on related structures[4] |

| Boiling Point (°C) | ~450 (decomposes) | Estimation |

| Water Solubility (mg/L) | 500 - 1000 | ACD/Percepta Prediction[5][6][7][8][9] |

| pKa (acidic) | 4.5 - 5.0 | ACD/Percepta Prediction[5][6][7][8][9] |

| pKa (basic) | Not significant | |

| logP | 2.1 - 2.6 | ACD/Percepta Prediction[5][6][7][8][9] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 4 | PubChem[1] |

Melting Point

The predicted melting point of 160-180 °C is based on the crystalline nature of similar N-phenylsuccinamic acids.[2] The presence of both hydrogen bond donors (the carboxylic acid proton and the amide N-H) and acceptors (the carbonyl oxygens and the fluorine atoms) allows for the formation of a stable crystal lattice, contributing to a relatively high melting point.

Solubility

The predicted water solubility of 500-1000 mg/L suggests that the compound is sparingly soluble. The carboxylic acid group can be deprotonated at physiological pH, increasing its aqueous solubility. However, the lipophilic trifluoromethylphenyl group counteracts this effect. The solubility is expected to be pH-dependent, with higher solubility at pH values above the pKa of the carboxylic acid.

Acidity (pKa)

The predicted acidic pKa of 4.5 - 5.0 is primarily attributed to the carboxylic acid moiety. This value is in the typical range for a carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring is expected to have a minor acid-strengthening effect on the carboxylic acid, even though it is several bonds away.

Lipophilicity (logP)

The predicted logP value of 2.1 - 2.6 indicates that this compound is moderately lipophilic. The trifluoromethyl group significantly increases lipophilicity compared to an unsubstituted phenyl ring. This property is crucial for membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, experimental determination of the physicochemical properties is essential. The following are standard, validated protocols that can be employed.

Melting Point Determination

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Protocol:

-

Equilibrium: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Agitation: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

dot

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

Protocol:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the acidic and basic forms.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.[11][12][13][14][15]

logP Determination (Shake-Flask Method)

Protocol:

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination).

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]

Relevance in Drug Discovery and Development

The physicochemical properties of this compound place it in an interesting space for drug discovery. An assessment based on Lipinski's Rule of Five, a widely used guideline for predicting the oral bioavailability of a drug candidate, provides valuable context.[6][21][22]

Table 3: Lipinski's Rule of Five Analysis

| Rule | Value for this compound | Compliance |

| Molecular Weight < 500 Da | 261.20 Da | Yes |

| logP < 5 | Predicted: 2.1 - 2.6 | Yes |

| Hydrogen Bond Donors ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 4 | Yes |

This compound adheres to all of Lipinski's rules, suggesting that it possesses "drug-like" properties and has a higher likelihood of good oral absorption and bioavailability. The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable feature in drug candidates.[23][24] Furthermore, anilide-containing molecules are known to exhibit a wide range of biological activities.

Conclusion

This compound is a compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. While experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles, predictive modeling, and standardized experimental protocols. The synthesis is straightforward, and its predicted properties align with those of orally bioavailable drugs. The methodologies detailed herein offer a clear path for researchers to experimentally validate the predicted values and to further explore the potential of this and related molecules as therapeutic agents. The scientific community is encouraged to contribute to the public knowledge base by publishing experimental data on such compounds to facilitate future research and development endeavors.

References

-

PubChem. (n.d.). Phenylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., Foro, S., Saraswathi, B. S., & Fuess, H. (2010). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2836.

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- Kiasat, A. R., & Davarpanah, J. (2010). Solid-Phase Synthesis of N-Aryl Succinimides.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

PubMed. (2014). Visible-light-promoted radical C-H trifluoromethylation of free anilines. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-fluorophenyl 2-fluoro-3-(trifluoromethyl)phenyl ester. Retrieved from [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR-based permeability model for drug-like compounds | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

ACD/Labs. (2011). ACD/Labs Releases Percepta. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

PubMed Central. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Chemsrc. (n.d.). Phenylsuccinic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Retrieved from [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Anilide functionality embedded molecules with their biological potential. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

-

YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

-

ResearchGate. (n.d.). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

Sources

- 1. This compound | C11H10F3NO3 | CID 306262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenylsuccinic acid | CAS#:635-51-8 | Chemsrc [chemsrc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. scispace.com [scispace.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 24. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action: N-(3-Trifluoromethyl-phenyl)-succinamic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Trifluoromethyl-phenyl)-succinamic acid and its structural analogs represent a class of molecules with significant therapeutic potential, primarily attributed to their inhibitory action on key metabolic enzymes. This guide synthesizes the available scientific evidence to delineate the primary mechanisms of action, focusing on two principal targets: Succinate Dehydrogenase (SDH) and Stearoyl-CoA Desaturase (SCD). While the parent molecule may serve as a scaffold or intermediate, its core structure is integral to the inhibitory functions observed in more complex derivatives. We will explore the biochemical pathways affected, the rationale behind experimental validation, and provide detailed protocols for investigating these mechanisms.

Introduction and Compound Overview

This compound (PubChem CID: 306262) is a synthetic organic compound characterized by a succinamic acid moiety linked to a trifluoromethyl-substituted phenyl ring.[1] The trifluoromethyl (-CF3) group is a common feature in medicinal chemistry, known for enhancing metabolic stability and binding affinity. While direct and extensive research on this specific molecule is limited, its structural motifs are present in compounds known to inhibit critical enzymes involved in cellular metabolism. The evidence points towards two primary, context-dependent mechanisms of action: the inhibition of mitochondrial Succinate Dehydrogenase (SDH), particularly relevant in fungicides and oncology, and the inhibition of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism with implications for metabolic diseases and cancer.[2][3][4][5]

Compound Properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid[1] |

| Molecular Formula | C11H10F3NO3[1] |

| Molecular Weight | 261.20 g/mol [1] |

| InChIKey | RDBAUUCITWNACL-UHFFFAOYSA-N[1] |

Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Mitochondrial Complex II)

The most prominent mechanism associated with carboxamide derivatives, including structures related to this compound, is the inhibition of Succinate Dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a critical enzyme that functions in both the Krebs cycle and the electron transport chain.[6]

Biochemical Role of SDH:

-

Krebs Cycle: Catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: Transfers electrons from succinate to coenzyme Q (ubiquinone).

Inhibition of SDH disrupts these processes, leading to a halt in cellular respiration and energy production, ultimately causing cell death. This is the primary mode of action for a major class of agricultural fungicides known as SDHIs.[2][7][8] Concerns have been raised about the lack of species specificity of some SDHIs, as the SDH complex is highly conserved across eukaryotes, including humans.[6][7]

Signaling Pathway and Molecular Interaction

SDH inhibitors typically bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the natural substrate from docking. The trifluoromethylphenyl and carboxamide groups are crucial for this interaction. The inhibitor effectively outcompetes ubiquinone, blocking the electron transfer and halting the catalytic cycle.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by a carboxamide derivative.

Experimental Validation: SDH Inhibition Assay

The most direct method to confirm this mechanism is a biochemical assay measuring SDH activity in isolated mitochondria or with a purified enzyme.

Protocol: Spectrophotometric SDH Activity Assay

-

Mitochondria Isolation: Isolate mitochondria from a relevant cell line (e.g., fungal, cancer, or non-target mammalian cells) using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Inhibitor Preparation: Prepare serial dilutions of this compound (or its active derivative) in a suitable solvent (e.g., DMSO).

-

Assay Execution:

-

Add isolated mitochondria, reaction buffer, and the inhibitor to a 96-well plate.

-

Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of the electron acceptor over time using a spectrophotometer. For DCPIP, this is a decrease in absorbance at 600 nm. For MTT, it's an increase at 570 nm.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The trifluoromethylphenyl moiety is also a key structural feature in a class of potent inhibitors of Stearoyl-CoA Desaturase (SCD).[3] SCD is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA to oleoyl-CoA.[4][9]

Biochemical Role of SCD:

-

Lipid Metabolism: SCD is the rate-limiting enzyme in the synthesis of MUFAs.[9]

-

Cellular Function: The ratio of SFAs to MUFAs is crucial for cell membrane fluidity, signal transduction, and lipid droplet formation.

Inhibition of SCD alters this ratio, which can induce cell stress and apoptosis. This mechanism is particularly relevant in oncology and metabolic diseases like insulin resistance, where SCD activity is often upregulated.[4][5][10]

Signaling Pathway and Molecular Interaction

SCD inhibitors disrupt the balance of fatty acids within the cell. An increase in the SFA/MUFA ratio leads to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and can ultimately trigger apoptosis.

Caption: Inhibition of Stearoyl-CoA Desaturase (SCD1) and downstream effects.

Experimental Validation: Lipid Profiling Assay

Confirming SCD inhibition involves measuring the direct output of the enzyme: the cellular fatty acid composition.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high SCD1 expression) and treat with various concentrations of the inhibitor for 24-48 hours.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.

-

Fatty Acid Methylation: Saponify the lipid extract and methylate the resulting free fatty acids to produce fatty acid methyl esters (FAMEs). This derivatization step is necessary to make the fatty acids volatile for GC analysis.

-

GC-MS Analysis:

-

Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column.

-

The FAMEs will separate based on their boiling points and polarity.

-

The mass spectrometer will detect and identify the individual FAMEs as they elute from the column.

-

-

Data Analysis:

-

Quantify the peak areas for major fatty acids, particularly stearic acid (C18:0) and oleic acid (C18:1).

-

Calculate the SCD1 activity index, typically represented as the ratio of C18:1/C18:0.

-

A dose-dependent decrease in this ratio upon treatment with the inhibitor provides strong evidence of SCD1 inhibition.

-

Summary and Conclusion

This compound contains key structural elements found in potent inhibitors of two distinct metabolic enzymes: Succinate Dehydrogenase and Stearoyl-CoA Desaturase. The primary mechanism of action is likely context-dependent, varying with the specific derivative and the biological system under investigation.

-

SDH Inhibition: Leads to acute energy depletion and is a well-established mechanism for fungicides and a potential target in oncology. This can be validated using mitochondrial respiration and enzyme activity assays.

-

SCD Inhibition: Disrupts lipid homeostasis, inducing ER stress and apoptosis. This is a promising therapeutic strategy for metabolic diseases and certain cancers. Validation is achieved through direct measurement of cellular fatty acid composition via GC-MS.

For drug development professionals, understanding these dual-potential mechanisms is critical. The provided experimental frameworks offer a robust starting point for characterizing the precise molecular interactions and cellular consequences of this compound and its derivatives, paving the way for targeted therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 306262, this compound. Retrieved from [Link].

-

American Chemical Society (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Retrieved from [Link].

-

Xin, Z., et al. (2009). Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide. Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-8. Available at: [Link].

-

Serra, D., et al. (2009). Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models. European Journal of Pharmacology, 618(1-3), 28-36. Available at: [Link].

-

Patil, S. A., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available at: [Link].

-

MacPherson, L., et al. (2016). Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nature Chemical Biology, 12(4), 256-261. Available at: [Link].

-

Podechard, N., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? International Journal of Molecular Sciences, 22(22), 12401. Available at: [Link].

-

Brown, A. (2024). Modeling stearoyl-coenzyme A desaturase 1 inhibitors to ameliorate α-Syn cytotoxicity in Parkinson's disease. Journal of Emerging Investigators, 7. Available at: [Link].

-

Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 271. Available at: [Link].

Sources

- 1. This compound | C11H10F3NO3 | CID 306262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]

- 3. Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylphenyl Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Influence of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group onto a phenyl ring has emerged as a powerhouse strategy for optimizing drug candidates.[1] This functional group, seemingly a simple substitution of three hydrogen atoms with fluorine on a methyl group, imparts a profound and often transformative effect on the biological and physicochemical properties of a molecule.[2] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, provides a versatile toolkit for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive exploration of the biological activities of trifluoromethylphenyl compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Physicochemical Properties: The Foundation of Biological Activity

The introduction of a trifluoromethyl group to a phenyl ring dramatically alters a molecule's fundamental physicochemical characteristics, which in turn dictates its biological behavior.[3]

Modulation of Lipophilicity (LogP)

The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[2] This increased lipophilicity, however, must be carefully balanced to avoid issues with solubility and off-target toxicity.

Table 1: Impact of Trifluoromethyl Substitution on Lipophilicity (LogP)

| Parent Compound | Trifluoromethyl-substituted Analog | Approximate LogP of Parent | Approximate LogP of Analog | Change in LogP (ΔLogP) |

| Toluene | (Trifluoromethyl)benzene | 2.73 | 2.86 | +0.13 |

| Phenol | 3-(Trifluoromethyl)phenol | 1.46 | 2.95[5] | +1.49 |

| Aniline | 3-(Trifluoromethyl)aniline | 1.02 | 2.47 | +1.45 |

Note: LogP values are estimates and can vary based on the experimental or computational method used.

Enhancement of Acidity (pKa)

As a potent electron-withdrawing group, the trifluoromethyl substituent significantly increases the acidity (lowers the pKa) of nearby acidic protons, such as those on phenols and anilines.[3] This can lead to stronger interactions with biological targets through enhanced hydrogen bonding.[2]

Table 2: Impact of Trifluoromethyl Substitution on Acidity (pKa)

| Parent Compound | Trifluoromethyl-substituted Analog | Approximate pKa of Parent | Approximate pKa of Analog | Change in pKa (ΔpKa) |

| Phenol | 3-(Trifluoromethyl)phenol | 9.95 | 9.08[4] | -0.87 |

| Phenol | 3,5-Bis(trifluoromethyl)phenol | 9.95 | 8.03[4] | -1.92 |

| Aniline | 4-(Trifluoromethyl)aniline | 5.3 | 3.5 | -1.8 |

Therapeutic Applications and Mechanisms of Action

The unique properties conferred by the trifluoromethylphenyl moiety have been exploited in a wide range of therapeutic areas.

Anti-Cancer Activity

Trifluoromethylphenyl compounds are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.

Sorafenib , a multi-kinase inhibitor, is a prime example. It contains a 4-chloro-3-(trifluoromethyl)phenyl group and is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib inhibits tumor growth and angiogenesis by targeting the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2][3][6]

Caption: Simplified signaling pathway of Sorafenib's inhibitory action.

Anti-Inflammatory Effects

The trifluoromethylphenyl group is a key feature in several anti-inflammatory drugs. Celecoxib , a selective COX-2 inhibitor, contains a 4-(trifluoromethyl)phenyl moiety.[5] By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Neuroprotective and CNS Activities

Trifluoromethylphenyl compounds have also made a significant impact in the field of neuroscience. Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI), features a 4-(trifluoromethyl)phenoxy group. It is widely prescribed for the treatment of depression and other psychiatric disorders.[9] Fluoxetine blocks the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[10]

Caption: Fluoxetine's mechanism of action as a selective serotonin reuptake inhibitor.

Antimicrobial Activity

The trifluoromethylphenyl moiety has also been incorporated into novel antimicrobial agents. These compounds often exhibit potent activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

Experimental Protocols for Evaluating Biological Activity

A robust and well-defined experimental cascade is crucial for the evaluation of trifluoromethylphenyl compounds.

In Vitro Anticancer Activity: IC50 Determination via MTT Assay

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the IC50 value using non-linear regression analysis.[11]

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

Fluorometric probe

Procedure:

-

Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate, followed by the diluted enzyme and heme cofactor. Incubate for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence generated by the probe, which is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[12][13]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][15]

In Vitro Neuroprotective Activity: Oxidative Stress Assay

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., H2O2)

-

Test compound

-

Cell viability reagent (e.g., Calcein-AM/Ethidium homodimer-1)

Procedure:

-

Cell Culture: Culture neuronal cells in a 96-well plate.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period.

-

Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent.

-

Viability Staining: Stain the cells with a viability dye.

-

Fluorescence Microscopy/Plate Reader: Quantify the number of live and dead cells.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the control treated only with the oxidative stress agent.[4][16]

Conclusion

The trifluoromethylphenyl group is an undeniably powerful tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties has led to the development of numerous successful drugs across a wide spectrum of diseases. A thorough understanding of its impact on molecular properties and the application of robust experimental methodologies are essential for harnessing the full potential of this remarkable functional group in the ongoing quest for novel and improved therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Available from: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PDF. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available from: [Link]

-

Sorafenib Pharmacodynamics. ClinPGx. Available from: [Link]

-

What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. Available from: [Link]

-

Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]

-

Celecoxib - Wikipedia. Wikipedia. Available from: [Link]

-

Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. Available from: [Link]

-

SSRIs or selective serotonin reuptake inhibitors are used to treat depression and various other conditions such as anxiety, chronic pain, eating disorders, PTSD, panic disorder, obsessive-compulsive disorder along with social anxiety disorders. FMCSA Educational Video Series MEDICATIONS II. Available from: [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. Available from: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. NCBI. Available from: [Link]

-

The LIME graph created for COX-2 inhibition is shown. This chart colour... ResearchGate. Available from: [Link]

-

Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fmcsa.dot.gov [fmcsa.dot.gov]

- 11. journaleras.com [journaleras.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [p-(trifluoromethyl)phenyl]acetonitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenyl trifluoromethyl ether (CAS 456-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to N-(3-Trifluoromethyl-phenyl)-succinamic acid (CAS: 15386-93-3)

Introduction

N-(3-Trifluoromethyl-phenyl)-succinamic acid, identified by the Chemical Abstracts Service (CAS) number 15386-93-3, is a halogenated aromatic amido-acid.[1] Its structure, featuring a succinamic acid moiety attached to a trifluoromethyl-substituted aniline ring, makes it a compound of interest primarily as a synthetic intermediate in medicinal and materials chemistry. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated building blocks like this one valuable in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its potential applications based on available data.

Chemical & Physical Properties

A summary of the key computed physical and chemical properties of this compound is presented below.[1] These properties are essential for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Source |

| CAS Number | 15386-93-3 | PubChem[1] |

| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[1] |

| Molecular Weight | 261.20 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound is most directly achieved through the acylation of 3-(trifluoromethyl)aniline with succinic anhydride. This is a robust and well-established method for forming N-aryl succinamic acids.[2] The causality behind this experimental choice lies in the high reactivity of the anhydride with the nucleophilic amine, typically proceeding under mild conditions to yield the desired product with high purity.

The following protocol is adapted from a validated procedure for a structurally similar compound and is presented as a self-validating system.[2]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of succinic anhydride (0.01 mole, 1.00 g) in 25 mL of a suitable solvent like toluene. In a separate dropping funnel, prepare a solution of 3-(trifluoromethyl)aniline (0.01 mole, 1.61 g) in 20 mL of toluene.

-

Reaction: With constant stirring at room temperature, add the 3-(trifluoromethyl)aniline solution dropwise to the succinic anhydride solution.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for approximately one hour. Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion. A precipitate of the product should form.

-

Work-up (Amine Removal): Treat the reaction mixture with dilute hydrochloric acid. This step is crucial as it protonates any unreacted 3-(trifluoromethyl)aniline, forming a water-soluble salt that can be easily separated from the product.

-

Isolation: Filter the resulting solid product under suction using a Büchner funnel.

-

Purification (Anhydride/Acid Removal): Wash the crude product thoroughly with water. This step is essential to remove any unreacted succinic anhydride and its hydrolysis product, succinic acid.

-

Final Purification: Recrystallize the washed solid from a suitable solvent such as ethanol to obtain the final product of high purity. The purity can be confirmed by measuring its melting point and comparing it with literature values, as well as by spectroscopic analysis.

Structural Confirmation & Characterization

The identity and purity of the synthesized this compound can be authoritatively confirmed using standard spectroscopic techniques. The PubChem database indicates the availability of reference spectra for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, which can be used for comparison.[1]

Chemical Structure Diagram

Caption: 2D representation of this compound.

Potential Applications and Biological Significance

While there is a lack of extensive published research on the specific biological activities of this compound, its history provides valuable insights into its potential role.

Role as a Synthetic Intermediate: The primary application of this compound is as a chemical intermediate. The succinamic acid functionality provides a handle for further chemical modifications, for instance, cyclization to the corresponding succinimide or coupling reactions involving the carboxylic acid group. Molecules containing the trifluoromethylphenyl moiety are frequently investigated in agrochemical and pharmaceutical research.[][4]

National Cancer Institute (NCI) Screening Program: this compound is listed in the PubChem database with the NSC number 203940.[1] This indicates that the compound was submitted to the U.S. National Cancer Institute's Developmental Therapeutics Program (DTP) for screening. This program has historically tested hundreds of thousands of compounds for potential anticancer activity. The absence of prominent publications detailing significant anticancer findings for NSC 203940 suggests that it was likely inactive in the primary screens it underwent. However, its inclusion in this screening library underscores its availability and potential consideration in early-stage drug discovery research.

Patent Landscape: A search of international patent databases using the compound's structure (via its InChIKey) reveals a lack of patents specifically claiming this compound as a final product or for a specific application.[5] This further supports its role as a readily accessible, yet unexploited, research chemical or building block rather than a proprietary active ingredient.

Safety & Handling

No specific GHS classification or detailed safety data is readily available in the public domain for this compound. As with any laboratory chemical, it should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 15386-93-3) is a well-defined chemical compound whose primary value lies in its potential as a synthetic intermediate. Its straightforward synthesis from commercially available precursors makes it an accessible building block for introducing the 3-(trifluoromethyl)anilino moiety into more complex molecules. While its direct biological applications have not been established in the public domain, its inclusion in the NCI screening program points to its historical consideration in anticancer research. For researchers in drug development and materials science, this compound represents a versatile and readily available starting material for further investigation.

References

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

International Journal of Chemical and Physical Sciences. (2018). One Pot Green Synthesis of N- substituted Succinimide. Available at: [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. BioAssays. Available at: [Link]

-

WIPO. PATENTSCOPE. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Key Chemical Intermediates: The Significance of 4-(Trifluoromethyl)nicotinic Acid. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PubChemLite. N-naphthalen-2-ylmethyl-2-oxo-n-(3-trifluoromethyl-phenyl)-succinamic acid. Available at: [Link]

-

PubChem. PubChem's BioAssay Database. Available at: [Link]

-

PubChem. PubChem BioAssay: 2017 update. Available at: [Link]

-

PubChem. PubChem: a public information system for analyzing bioactivities of small molecules. Available at: [Link]

-

WIPO. PTD/14/076 - Addition of Chemical Search capabilities to the WIPO PATENTSCOPE search system. Available at: [Link]

-

WIPO. The PATENTSCOPE User's Guide. Available at: [Link]

-

WIPO. the patentscope user's guide | wipo. Available at: [Link]

-

WIPO. Search International and National Patent Collections - WIPO Patentscope. Available at: [Link]

-

ResearchGate. Synthesis of succinimide derivatives 3 by the reaction of N‐arylbenzamidines 1 with succinic anhydride 2. Available at: [Link]

-

PrepChem.com. Synthesis of succinic anhydride. Available at: [Link]

-

PubMed Central. N-(2,3-Dimethylphenyl)succinamic acid. Available at: [Link]

Sources

Literature review on succinamic acid derivatives in drug discovery

An In-Depth Technical Guide to Succinamic Acid Derivatives in Drug Discovery

Foreword: The Versatile Scaffold of Succinamic Acid

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The succinamic acid and its cyclic counterpart, the succinimide, represent one such exemplary scaffold. Derived from the simple, Krebs cycle intermediate succinic acid, these structures offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to engage in critical hydrogen bonding interactions with protein targets. This guide provides a comprehensive exploration of succinamic acid derivatives, moving from fundamental synthetic strategies to their profound impact across multiple therapeutic domains, including oncology, neurology, and metabolic diseases. It is designed for the practicing researcher, offering not just a review of the field but a practical, in-depth analysis of the causality behind experimental design and the pathways to successful lead optimization.

Part 1: Foundational Synthetic Strategies

The synthetic tractability of succinamic acid derivatives is a primary driver of their widespread investigation. The most common and robust approach involves the nucleophilic attack of an amine on succinic anhydride. This reaction is efficient and highly modular, allowing for the generation of vast chemical libraries by simply varying the amine starting material.[1]

Core Synthesis: Acylation of Amines with Succinic Anhydride

The fundamental reaction involves the ring-opening of succinic anhydride by a primary or secondary amine (or other nucleophiles like hydrazides). This typically proceeds under mild conditions to yield the open-chain succinamic acid derivative.[2][3] For the synthesis of the cyclic succinimide, a subsequent cyclodehydration step is required, often achieved by heating or using a dehydrating agent like acetic anhydride.[4]

Workflow for Synthesis and Derivatization

The following diagram illustrates the general workflow for synthesizing both succinamic acid and succinimide derivatives, which form the basis for further therapeutic exploration.

Caption: General synthetic workflow for succinamic acid and succinimide derivatives.

Part 2: Pharmacological Horizons and Mechanistic Insights

The succinamic acid scaffold has been successfully exploited to develop agents with a wide array of biological activities. This section delves into the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Inducing Programmed Cell Death

Succinamic acid derivatives have emerged as potent anticancer agents, primarily through their ability to induce apoptosis in malignant cells.[5]

Mechanism of Action: The Apoptotic Cascade A notable example is α-hydroxy succinamic acid (α-HSA), which has demonstrated significant antiproliferative effects in head and neck cancer cell lines.[6] Mechanistic studies revealed that α-HSA's efficacy stems from its ability to modulate the expression of key regulatory proteins involved in apoptosis.[6][7] Specifically, it upregulates the expression of pro-apoptotic genes such as the tumor suppressor p53 , its downstream target p21 (a cell cycle inhibitor), and Bax (a pro-apoptotic Bcl-2 family member). Concurrently, it downregulates the expression of anti-apoptotic proteins like survivin .[6][7] This dual action effectively shifts the cellular balance towards programmed cell death.

Other succinimide derivatives have been shown to activate stress-induced signaling pathways, such as the JNK and p38 MAP kinase pathways, which can also lead to apoptosis in leukemia cells.[8]

Caption: Apoptotic pathway induced by α-HSA in cancer cells.[6][7]

Quantitative Data: Cytotoxic Activity The cytotoxic potential of various succinamic acid derivatives has been quantified against several cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ / Activity | Reference |

| α-Hydroxy Succinamic Acid | SCC4 (Head & Neck) | Antiproliferative at 100-200 µg/mL | [6] |

| 25-OH-PPD Succinate Deriv. | A-549 (Lung), BGC-823 (Gastric) | Higher cytotoxicity than parent compound | [9] |

| Succinic Acid | CAKI-2, ACHN (Renal) | Apoptosis at 25-50 µM | [5] |

Anticonvulsant Properties: Modulating Neuronal Excitability

The succinimide ring is a cornerstone of anticonvulsant pharmacology, with ethosuximide being a classic drug for the treatment of absence seizures.[10] Research has expanded to a wide range of N-substituted and C3-substituted succinimide derivatives.[11][12][13]

Mechanism of Action: T-type Calcium Channel Blockade The primary mechanism for many succinimide-based anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[14] The rhythmic activity of these channels is critical for the generation of the spike-and-wave discharges characteristic of absence seizures. By blocking these channels, succinimide derivatives dampen the excessive neuronal firing, thereby preventing seizure activity. Structure-activity relationship (SAR) studies have shown that substitution at the C3 position of the succinimide ring is crucial for this activity.[10]

Quantitative Data: Anticonvulsant Efficacy in Animal Models The efficacy of novel succinimide derivatives is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound Type | Animal Model | ED₅₀ (mg/kg) | Reference |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14) | MES (mice) | 49.6 | [15] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14) | scPTZ (mice) | 67.4 | [15] |

| Hybrid 2-phenylacetamide (Cmpd 30) | MES (mice) | 45.6 | [16] |

Neuroprotective Effects: Combating Inflammation and Oxidative Stress

Beyond epilepsy, succinamic acid derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][17]

Mechanism of Action: Anti-inflammatory and Antioxidant Pathways In models of neurodegeneration, oxidative stress and chronic neuroinflammation are key pathological drivers.[18] Novel succinamide derivatives have been shown to exert potent neuroprotective effects by tackling these processes. In a scopolamine-induced model of neuronal injury, these derivatives significantly downregulated the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX2) and the master inflammatory regulator, nuclear factor kappa B (NF-κB).[3] This anti-inflammatory action helps to preserve neuronal integrity and function. Furthermore, succinic acid itself can help mitigate mitochondrial dysfunction, a central feature of many neurodegenerative disorders, by acting as an electron donor to complex II of the electron transport chain, thereby bypassing deficits in complex I.[19]

Caption: Neuroprotective mechanisms of succinamic acid derivatives.[3][19]

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for key methodologies discussed in this guide.

Protocol 1: General Synthesis of N-Aryl Succinamic Acids

This protocol is adapted from methods used to synthesize precursors for neuroprotective agents.[3]

Objective: To synthesize an N-substituted succinamic acid via the ring-opening of succinic anhydride.

Materials:

-

Succinic anhydride (1.0 eq)

-

Appropriate amine (e.g., cyclohexylamine) (1.0 eq)

-

Dry Dichloromethane (DCM)

-

Methanol (for recrystallization)

-

Magnetic stirrer, round-bottom flask, filtration apparatus

Procedure:

-

Dissolve succinic anhydride in a minimal amount of dry DCM in a round-bottom flask.

-

Add an equimolar quantity of the desired amine to the solution dropwise while stirring at room temperature.

-

Continue stirring for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

A solid precipitate (the succinamic acid product) will typically form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Recrystallize the crude product from methanol to obtain the pure N-substituted succinamic acid.

-

Validation: Confirm the structure and purity of the final compound using ¹H-NMR, FTIR, and elemental analysis. The disappearance of the anhydride peaks and the appearance of amide and carboxylic acid peaks in the IR spectrum, along with the correct proton integrations in the NMR spectrum, validate the reaction's success.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the antiproliferative effects of new compounds, as used in the evaluation of anticancer succinamic acid derivatives.[7][9]

Objective: To determine the effect of a succinamic acid derivative on the viability of a cancer cell line.

Materials:

-

Cancer cell line (e.g., A-549, SCC4)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Succinamic acid derivative stock solution (in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplate, multichannel pipette, plate reader (570 nm)

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the succinamic acid derivative in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-